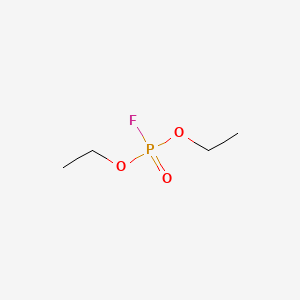
Diethyl fluorophosphate
Cat. No. B3051755
Key on ui cas rn:
358-74-7
M. Wt: 156.09 g/mol
InChI Key: WXSIQKMFCCUZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04723016
Procedure details


The procedure of Example 1 was followed except that diethylfluorophosphate (0.9 mL, 6.4 mmol) was added by syringe to a slurry of potassium trimethylsilanolate (0.82 g, 6.4 mmol) in dry ether (25 mL) and a 5 h reaction time was used. Potassium diethylphosphate (0.67 g, 54% yield) was isolated as a tan solid: 1H NMR (D2O, DSS) δ 1.2 (t, J=6.9 Hz, CH3, 6H), 3.9 (q, J=6.9 Hz, CH2, 4H).

Name
potassium trimethylsilanolate
Quantity
0.82 g
Type
reactant
Reaction Step Two


Name
Potassium diethylphosphate
Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][P:4](F)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C[Si](C)(C)[O-:12].[K+:15]>CCOCC>[CH2:1]([O:3][P:4]([O-:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[K+:15] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(=O)(OCC)F
|
Step Two
|
Name
|
potassium trimethylsilanolate
|
|
Quantity
|
0.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction time
|
Outcomes


Product
|
Name
|
Potassium diethylphosphate
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(=O)(OCC)[O-].[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.67 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
